Blarcamesine - 195615-83-9

Blarcamesine

Catalog Number: EVT-262787
CAS Number: 195615-83-9
Molecular Formula: C19H23NO
Molecular Weight: 281.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Blarcamesine, also known as AVex-73 and AE-37, is a muscarinic M1 agonist potentially for the treatment of Alzheimer's disease. It is an σ receptor ligand.
Source and Classification

Blarcamesine is classified as a sigma-1 receptor agonist, which is pivotal in cellular signaling pathways related to neuroprotection and cognitive function. Its chemical structure is defined by the molecular formula C19H23NOC_{19}H_{23}NO and a molar mass of approximately 281.399 g/mol . The compound has garnered attention for its therapeutic implications in various neurological disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of blarcamesine involves several key steps:

  1. Formation of Key Intermediate: The process begins with the reaction between benzophenone and succinic anhydride in the presence of zinc chloride, yielding 2,2-Diphenyloxolane-3-carboxylic acid.
  2. Halogenation: This intermediate undergoes halogenation with thionyl chloride followed by treatment with dimethylamine to form N,N-dimethyl-5-oxo-2,2-diphenyloxolane-3-carboxamide.
  3. Reduction: A strong reduction using lithium aluminum hydride removes the amide carbonyl and reduces the butyrophenone moiety to yield a diol.
  4. Cyclization: The final step involves acid-catalyzed ring closure to complete the synthesis of blarcamesine .

The synthesis pathway is characterized by its multi-step nature, incorporating various organic transformations that require careful control of reaction conditions.

Molecular Structure Analysis

Structure and Data

Blarcamesine's molecular structure features a complex arrangement that includes a tetrahydrofuran ring and diphenyl groups. The canonical SMILES representation is CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3, which provides a concise depiction of its molecular architecture.

Structural Data

  • Molecular Formula: C19H23NOC_{19}H_{23}NO
  • Molar Mass: 281.399 g/mol
  • InChI Key: BOTHKNZTGGXFEQ-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Blarcamesine participates in several chemical reactions:

  1. Oxidation: It can undergo oxidation reactions that may lead to the formation of reactive oxygen species.
  2. Reduction: Reduction reactions can involve hydrogen addition, altering functional groups within the molecule.
  3. Substitution: Blarcamesine can also undergo substitution reactions where one functional group is replaced by another.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific outcomes depend on the reaction conditions applied.

Mechanism of Action

Process and Data

Blarcamesine's mechanism of action primarily involves its role as an agonist at the sigma-1 receptor, which is implicated in various neuroprotective processes. Activation of this receptor enhances autophagy, reduces oxidative stress, and modulates mitochondrial function, thereby contributing to neuronal survival under stress conditions .

The drug has shown promise in preclinical studies for reversing memory deficits induced by antagonists like scopolamine, highlighting its potential for improving cognitive functions through long-term memory enhancement mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Blarcamesine exhibits several notable physical and chemical properties:

  • Melting Point: The melting point ranges from 139°C to 141°C when recrystallized from isopropanol.
  • Solubility: It demonstrates solubility characteristics that are important for formulation into pharmaceutical preparations.
  • Thermal Stability: Thermogravimetric analysis indicates stability under specified conditions, essential for storage and handling .

These properties are critical for understanding how blarcamesine behaves in biological systems and during pharmaceutical development.

Applications

Scientific Uses

Blarcamesine is primarily being explored for its therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease dementia. Its ability to act on multiple receptors involved in cognitive processes makes it a candidate for addressing symptoms associated with these conditions . Clinical trials are ongoing to evaluate its efficacy and safety profile in humans, with initial results indicating potential benefits in cognitive enhancement and neuroprotection.

Pharmacological Mechanisms of Action

Sigma-1 Receptor (SIGMAR1) Agonism and Neuroprotective Signaling

Blarcamesine functions primarily as a selective SIGMAR1 agonist with an IC50 of 860 nM [1] [4]. The SIGMAR1 is an endoplasmic reticulum (ER)-membrane chaperone protein concentrated in mitochondrial-associated ER membranes (MAMs). Upon activation by blarcamesine, SIGMAR1 triggers several interconnected neuroprotective cascades:

  • Calcium Homeostasis: SIGMAR1 activation modulates inositol trisphosphate (IP3) receptor activity, preventing pathological calcium release from ER stores into mitochondria. This attenuates mitochondrial permeability transition pore (mPTP) opening and subsequent cytochrome c release, reducing apoptotic signaling [1] [7].
  • Antioxidant Response: Blarcamesine upregulates Bcl-2 anti-apoptotic proteins via reactive oxygen species (ROS)-dependent activation of nuclear factor kappa B (NF-κB). This reduces lipid peroxidation and neutralizes oxidative stress induced by neurotoxic peptides like Aβ25-35 [1] [6].
  • Transcriptional Regulation: Chronic SIGMAR1 activation increases expression of the receptor itself, compensating for age-related declines in dopaminergic, serotonergic, and muscarinic receptors. PET studies confirm SIGMAR1 upregulation in healthy aging but marked downregulation in Alzheimer’s disease [8].

Table 1: Neuroprotective Pathways Activated by Blarcamesine via SIGMAR1

MechanismBiological EffectExperimental Evidence
Calcium modulationPrevents mitochondrial Ca²⁺ overload↓ Cytochrome c release in Aβ25-35 models [1]
Bcl-2 upregulationReduces Bax/Bcl-2 ratio & inhibits apoptosis↓ Caspase-3 activation; ↓ oxidative stress [6]
SIGMAR1 expressionCompensates for loss of other receptorsPET-confirmed in aging brains [8]

In disease models, these mechanisms collectively preserve neuronal integrity. For example, blarcamesine prevented respiratory chain dysfunction in mitochondria exposed to amyloid-beta, maintaining ATP synthesis and reducing ROS production [1] [7].

Muscarinic Acetylcholine Receptor Modulation and Synaptic Plasticity

Blarcamesine acts as a positive allosteric modulator of muscarinic M1 receptors (IC50 = 5 μM), enhancing cholinergic signaling without direct receptor agonism [1] [4] [5]. This subtler modulation avoids the excitotoxicity risks associated with orthosteric agonists. Key effects include:

  • Amyloid Precursor Protein (APP) Processing: M1 receptor activation inhibits β-secretase (BACE1), shifting APP cleavage toward non-amyloidogenic pathways. This reduces amyloid-beta (Aβ) production and subsequent plaque formation [1] [5].
  • Tau Phosphorylation Regulation: M1 signaling suppresses glycogen synthase kinase-3 beta (GSK-3β), a kinase that hyperphosphorylates tau protein. Blarcamesine thereby reduces neurofibrillary tangle formation [1] [8].
  • Cognitive Rescue: In scopolamine-induced amnesia models, blarcamesine reversed long-term memory deficits more effectively than short-term impairments. This aligns with M1’s role in cortical/hippocampal synaptic plasticity via phospholipase C (PLC) and protein kinase C (PKC) pathways [1] [5].

Notably, muscarinic modulation synergizes with SIGMAR1 agonism. While M1 activation acutely improves synaptic transmission, SIGMAR1 activation promotes neurotrophic support and receptor trafficking, creating a sustained restorative environment [8].

Cross-Talk Between SIGMAR1 and NMDA Receptor Pathways

Blarcamesine potentiates NMDA receptor function through SIGMAR1-dependent allosteric mechanisms rather than direct high-affinity binding (IC50 = 8 μM) [1] [9]. SIGMAR1 activation facilitates NMDA signaling via:

  • Receptor Trafficking: SIGMAR1 chaperones NMDA receptors (particularly GluN2A subunits) from the ER to synaptic membranes, increasing surface expression and cluster density [6] [9].
  • Calcium Microdomains: By stabilizing ER-mitochondria contacts, SIGMAR1 fine-tunes localized Ca²⁺ transients necessary for NMDA-dependent long-term potentiation (LTP). This is critical in aging brains where NMDA hypofunction impairs spatial memory [6] [9].
  • Co-Agonist Availability: SIGMAR1 activation increases glycine and D-serine release—essential NMDA co-agonists—enhancing channel opening probability upon glutamate binding [9].

This cross-talk is functionally significant in neurodegenerative contexts. Age-related NMDA receptor declines involve GluN2B subunit reduction and slower gating kinetics. Blarcamesine counteracts this by increasing synaptic NMRA receptors and improving calcium flux, rescuing LTP deficits in hippocampal slices from aged models [6] [9].

Autophagy Enhancement via Restoration of Cellular Homeostasis

Blarcamesine’s most transformative mechanism is autophagy induction mediated by SIGMAR1 [3] [7] [8]. Autophagy—a lysosomal clearance pathway for misfolded proteins and damaged organelles—is suppressed early in Alzheimer’s pathology. Blarcamesine restores this process through:

  • MAM Stabilization: SIGMAR1 activation at ER-mitochondria junctions recruits autophagy initiation complexes (ULK1/ATG13/FIP200), triggering phagophore formation [8] [10].
  • TFEB Activation: By reducing ER stress, blarcamesine promotes nuclear translocation of transcription factor EB (TFEB), upregulating autophagy-lysosomal genes (e.g., LC3, p62, LAMP1) [8].
  • Amyloid-beta Clearance: Enhanced autophagy increases degradation of Aβ oligomers and APP C-terminal fragments, reducing plaque burden [3] [10].

Table 2: Biomarker Evidence of Autophagy Restoration in Clinical Trials

BiomarkerChange with Blarcamesinep-valueClinical Correlation
Plasma Aβ42/40 ratio↑ 8.7% vs. placebo0.048Reduced amyloid burden [10]
Whole-brain volume loss↓ 33% vs. placebo0.002Slowed neurodegeneration [10]
ADAS-Cog13 (wild-type SIGMAR1)49.8% slowing of decline<0.025Cognitive preservation [10]

In the Phase IIb/III trial (n=508 early Alzheimer’s patients), blarcamesine significantly improved autophagy biomarkers. The plasma Aβ42/40 ratio—a surrogate for amyloid clearance—rose by 8.7% (p=0.048), while MRI showed 33% less whole-brain atrophy versus placebo (p=0.002) [3] [10]. Crucially, patients with functional SIGMAR1 genotypes exhibited 49.8% slowing of cognitive decline (ADAS-Cog13), confirming target engagement [10]. Autophagy enhancement thus positions blarcamesine as an upstream disease-modifying therapy, potentially preventing amyloid/tau accumulation before irreversible neuronal loss occurs.

Properties

CAS Number

195615-83-9

Product Name

Blarcamesine

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3

InChI Key

BOTHKNZTGGXFEQ-UHFFFAOYSA-N

SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

AE-37; AVex-73; Anavex-2-73; Anavex-273; AE37; AVex73; Anavex273; AE 37; AVex 73; Anavex 2 73; Anavex 273; Blarcamesine

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.